Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate
Description
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-7-bicyclo[2.2.1]heptanyl)carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-4-5-8(10)9(13)6-7/h7-10H,4-6,13H2,1-3H3,(H,14,15) |
InChI Key |
PFWPGTVCPOJKKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC1C(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamicacid,N-(2-aminobicyclo[2.2.1]hept-7-yl)-,1,1-dimethylethylester typically involves the reaction of 2-aminobicyclo[2.2.1]heptane with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as distillation and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamicacid,N-(2-aminobicyclo[2.2.1]hept-7-yl)-,1,1-dimethylethylester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Carbamicacid,N-(2-aminobicyclo[2.2.1]hept-7-yl)-,1,1-dimethylethylester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Carbamicacid,N-(2-aminobicyclo[2.2.1]hept-7-yl)-,1,1-dimethylethylester involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Research Findings and Trends
- Stereochemical Impact : Enantiopure derivatives (e.g., (1S,4S,7S)-isomer ) show enhanced binding affinity in protease inhibition compared to racemic mixtures .
- Thermodynamic Stability : Bicyclo[2.2.1]heptane carbamates exhibit higher thermal stability (decomposition >200°C) than bicyclo[3.1.0]hexane analogs (<150°C) due to reduced ring strain .
Biological Activity
Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate, a bicyclic compound characterized by its unique structure and functional groups, has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, and implications for therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 226.32 g/mol. Its structure includes a tert-butyl group attached to a bicyclic amine, with a carbamate functional group contributing to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminobicyclo[2.2.1]heptane with tert-butyl chloroformate in the presence of a base, such as triethylamine. This method allows for controlled conditions that optimize yield and purity, essential for both research and pharmaceutical applications.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors within biological systems. The carbamate moiety can form covalent bonds with active sites of enzymes, potentially inhibiting their activity and modulating biochemical pathways. This mechanism suggests that the compound could be explored for drug development, particularly as an enzyme inhibitor or modulator in therapeutic contexts.
Case Studies and Research Findings
- Enzyme Inhibition : Research indicates that compounds similar to this compound can act as selective inhibitors for specific enzyme systems. For example, studies have shown that bicyclic compounds can inhibit L-amino acid transporters, which are crucial in neuropharmacology, particularly in the context of Parkinson's disease treatment where L-DOPA transport is involved .
- Electrophysiological Studies : Electrophysiological experiments have demonstrated that related compounds can modulate neuronal activity by affecting ion currents associated with neurotransmitter transporters, suggesting potential applications in neurodegenerative disease therapies .
- Comparative Biological Activity : A comparative study highlighted the unique biological profile of this compound against structurally similar compounds, revealing that variations in the bicyclic structure significantly influence reactivity and biological effects.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-(5-aminobicyclo[2.2.1]heptan-2-yl)carbamate | C12H22N2O2 | Different amino position affecting reactivity |
| Tert-butyl N-(4-aminobicyclo[2.2.1]heptan-1-yl)carbamate | C12H22N2O2 | Varying bicyclic structure leading to different biological activity |
| Tert-butyl N-(5-amino-bicyclo[3.1.1]heptan-1-yl)carbamate | C12H22N2O2 | Altered bicyclic framework impacting stability and reactivity |
This table illustrates how structural modifications can lead to significant differences in biological activity, emphasizing the importance of the specific bicyclic structure of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
